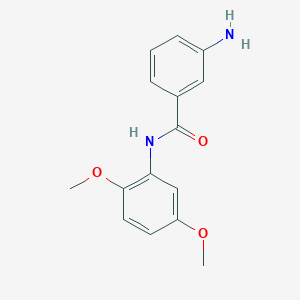

3-Amino-n-(2,5-dimethoxyphenyl)benzamide

Übersicht

Beschreibung

3-Amino-n-(2,5-dimethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features an amino group attached to a benzamide structure, with two methoxy groups positioned on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and benzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Procedure: The 2,5-dimethoxyaniline is reacted with benzoyl chloride under reflux conditions to form the intermediate product, which is then further reacted with ammonia to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-n-(2,5-dimethoxyphenyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Products where methoxy groups are replaced by nucleophiles.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

Synthesis Methods:

The synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide typically involves the reaction of 2,5-dimethoxyaniline with benzoyl chloride in the presence of a base like sodium hydroxide. This nucleophilic substitution reaction is conducted under reflux conditions to yield the final product after further reaction with ammonia.

Chemical Properties:

Chemistry

In organic synthesis, this compound serves as a versatile reagent and building block for creating more complex molecules. It can undergo various chemical reactions:

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The compound can be reduced to yield corresponding amines.

- Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific molecular targets, potentially modulating signaling pathways involved in cell growth and apoptosis.

Medicine

Research has indicated that this compound may possess therapeutic properties. It is being investigated for:

- Anti-inflammatory Activities: Potential use in treating inflammatory diseases.

- Anticancer Properties: Initial studies suggest it may inhibit cancer cell proliferation through various mechanisms.

Industrial Applications

In industry, this compound is applied in developing new materials and chemical processes. Its properties make it suitable for applications in pharmaceuticals and materials science, where it can enhance product performance or stability.

Case Studies

-

Enzyme Interaction Studies:

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to reduced inflammation or altered cancer cell metabolism. -

Therapeutic Potential:

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Further investigation into its mechanism of action revealed modulation of apoptosis pathways, making it a candidate for future drug development. -

Material Science Applications:

The compound's unique properties have been explored in developing novel materials for drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances their efficacy and bioavailability.

Wirkmechanismus

The mechanism of action of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-Amino-2,5-diethoxyphenyl)benzamide: Similar structure with ethoxy groups instead of methoxy groups.

4′-Amino-2′,5′-diethoxybenzanilide: Another related compound with ethoxy groups.

Uniqueness

3-Amino-n-(2,5-dimethoxyphenyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to similar compounds with ethoxy groups.

Biologische Aktivität

3-Amino-N-(2,5-dimethoxyphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including proliferation, differentiation, and angiogenesis, making them significant targets in cancer therapy. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C_{16}H_{18}N_{2}O_{3}

- Molecular Weight : 272.31 g/mol

- Structure : The compound consists of an amine group attached to a benzamide structure with a 2,5-dimethoxyphenyl moiety, which enhances selectivity and potency against specific biological targets.

Research indicates that this compound functions primarily as an FGFR inhibitor. The presence of the dimethoxyphenyl group is believed to enhance its binding affinity and specificity towards FGFRs, which are implicated in various malignancies. The compound's interactions with these receptors influence several downstream signaling pathways critical for tumor growth and survival.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| FGFR Inhibition | Demonstrated significant inhibition of FGFR activity in vitro. |

| Antiproliferative Effects | Exhibits potential to inhibit cell proliferation in cancer cell lines. |

| Selectivity | Shows selective binding to specific protein targets involved in cancer pathways. |

In Vitro Studies

Several studies have evaluated the efficacy of this compound in various cancer models:

- Cell Line Studies : In assays involving breast cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

- Mechanistic Insights : The compound was shown to induce apoptosis in treated cells through the activation of caspase pathways, further supporting its role as an effective FGFR inhibitor .

Case Studies

- A notable case study involved the administration of this compound in xenograft models of human tumors. Results indicated a significant reduction in tumor size compared to control groups, reinforcing its therapeutic potential .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be partially attributed to its structural characteristics:

- Dimethoxy Substituents : The methoxy groups at the 2 and 5 positions are critical for maintaining activity against FGFRs. Removal or modification of these groups often results in a loss of biological activity .

- Comparison with Analogues : A comparative analysis with structurally similar compounds revealed that those lacking dimethoxy substitutions exhibited significantly reduced activity against FGFRs .

Eigenschaften

IUPAC Name |

3-amino-N-(2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-12-6-7-14(20-2)13(9-12)17-15(18)10-4-3-5-11(16)8-10/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVUHPAILILVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002282 | |

| Record name | 3-Amino-N-(2,5-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81882-65-7 | |

| Record name | 3-Amino-N-(2,5-dimethoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81882-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzanilide,5'-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-N-(2,5-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.